Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574746
InChI: InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
Molecular Formula: C18H21BrN2O2
Molecular Weight: 377.3 g/mol

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.:

Cat. No.: VC13574746

Molecular Formula: C18H21BrN2O2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-bromo-1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate -

Specification

Molecular Formula C18H21BrN2O2
Molecular Weight 377.3 g/mol
IUPAC Name tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
Standard InChI Key PPCNEFYOYUIWAK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a tert-butyl carbamate group attached to a dihydropyridine ring, which is further substituted at the 4-position by a 6-bromoindole moiety. The indole ring system, a privileged structure in medicinal chemistry, is known for its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets. The dihydropyridine ring exists in a partially unsaturated state, contributing to the molecule’s conformational flexibility.

The IUPAC name is tert-butyl 4-(6-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate , and its SMILES representation is CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)Br . The InChIKey PPCNEFYOYUIWAK-UHFFFAOYSA-N serves as a unique identifier for this structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H21BrN2O2\text{C}_{18}\text{H}_{21}\text{BrN}_2\text{O}_2
Molecular Weight377.3 g/mol
Purity (Commercial)≥98%
Lipophilicity (LogP)Estimated 3.2 (calculated)

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from indole and dihydropyridine precursors. A common route includes:

  • Indole Bromination: Introduction of bromine at the 6-position of indole using electrophilic brominating agents like Br2\text{Br}_2 or NBS\text{NBS}.

  • Coupling Reaction: Suzuki-Miyaura coupling or Ullmann-type reactions to attach the bromoindole moiety to the dihydropyridine ring.

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to the dihydropyridine nitrogen using di-tert-butyl dicarbonate.

Industrial-scale production often employs continuous flow reactors to enhance yield (typically 70–85%) and reduce reaction times.

Biological Applications and Mechanisms

Neurological Drug Discovery

The compound’s ability to cross the blood-brain barrier (BBB) has sparked interest in its use for neurodegenerative diseases. The indole moiety interacts with serotonin receptors, while the dihydropyridine component may modulate calcium channels. Preclinical studies suggest neuroprotective effects in models of Parkinson’s disease, though detailed mechanistic data remain proprietary.

ParameterRecommendation
Personal Protective GearGloves, goggles, respirator
Storage Conditions2–8°C, dry, inert atmosphere
Spill ManagementAbsorb with inert material
SupplierQuantityPrice (USD)Purity
CymitQuimica 1 g324.0098%
RRScientific 25 g1,358.0098%
VulcanChem100 mg89.0095%

Comparative Analysis with Analogues

Structural Analogues

While 5-bromoindole derivatives exhibit anti-inflammatory properties, the 6-bromo substitution in this compound enhances binding to aromatic residues in kinase domains. Compared to nifedipine-like dihydropyridines, this molecule lacks the nitro group critical for calcium channel blockade but gains indole-mediated protein interactions.

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